
2-Octyl-1,2-benzothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-1,2-benzothiazol-3(2H)-one is an organic compound belonging to the class of benzothiazoles. It is characterized by the presence of an octyl group attached to the nitrogen atom of the benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octyl-1,2-benzothiazol-3(2H)-one can be synthesized through the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . The reaction typically involves the following steps:
- Preparation of 2-(methylsulphinyl)benzamide by reacting 2-aminobenzamide with methylsulfinyl chloride.
- Cyclization of 2-(methylsulphinyl)benzamide with thionyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-1,2-benzothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Applications De Recherche Scientifique
2-Octyl-1,2-benzothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an additive in lubricants, polymers, and other industrial products to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-octyl-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activities.
Interacting with cellular membranes: Altering membrane permeability and function.
Modulating signaling pathways: Affecting cellular signaling cascades that regulate various biological processes.
Comparaison Avec Des Composés Similaires
2-Octyl-1,2-benzothiazol-3(2H)-one can be compared with other similar compounds, such as:
2-Methyl-1,2-benzothiazol-3(2H)-one: Differing by the presence of a methyl group instead of an octyl group.
2-Phenyl-1,2-benzothiazol-3(2H)-one: Featuring a phenyl group instead of an octyl group.
2-Ethyl-1,2-benzothiazol-3(2H)-one: Containing an ethyl group instead of an octyl group.
The uniqueness of this compound lies in its specific octyl substitution, which imparts distinct chemical and physical properties, making it suitable for particular applications.
Propriétés
Numéro CAS |
141426-19-9 |
|---|---|
Formule moléculaire |
C15H21NOS |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
2-octyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |
Clé InChI |
WVGPLHUTLSZSGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
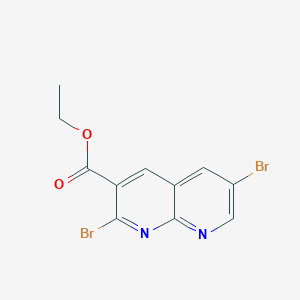
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


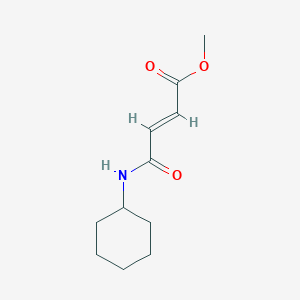
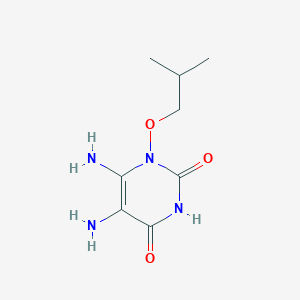
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
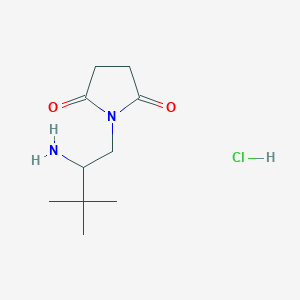
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
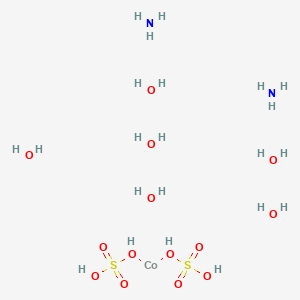
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
